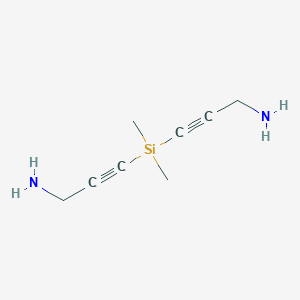

3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine)

Description

3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) is a silicon-containing organic compound characterized by a central dimethylsilanediyl (-Si(CH₃)₂-) group bridging two prop-2-yn-1-amine moieties. The propynyl groups (alkyne functionalities) and tertiary amine structure make it reactive in metal-catalyzed reactions, cycloadditions, and nucleophilic substitutions.

Propriétés

Numéro CAS |

918871-54-2 |

|---|---|

Formule moléculaire |

C8H14N2Si |

Poids moléculaire |

166.30 g/mol |

Nom IUPAC |

3-[3-aminoprop-1-ynyl(dimethyl)silyl]prop-2-yn-1-amine |

InChI |

InChI=1S/C8H14N2Si/c1-11(2,7-3-5-9)8-4-6-10/h5-6,9-10H2,1-2H3 |

Clé InChI |

PDDFOALNECLUEO-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C#CCN)C#CCN |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du Bis(prop-2-yn-1-amine)-diméthylsilylène peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du diméthylchlorosilane avec la propargylamine en présence d'une base telle que la triéthylamine. La réaction se déroule généralement dans des conditions douces et donne le produit souhaité après purification .

Analyse Des Réactions Chimiques

Le Bis(prop-2-yn-1-amine)-diméthylsilylène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou l'ozone, conduisant à la formation des oxydes correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur tel que le palladium sur carbone.

Substitution : Les groupes amine peuvent participer à des réactions de substitution nucléophile avec des électrophiles, formant de nouvelles liaisons carbone-azote.

Cycloaddition : Les groupes alkyne du composé peuvent subir des réactions de cycloaddition 1,3-dipolaire avec des azides, formant des triazoles.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le dihydrogène, le palladium sur carbone et les azides. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications De Recherche Scientifique

Le Bis(prop-2-yn-1-amine)-diméthylsilylène présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base en synthèse organique, en particulier dans la formation de composés organosilicon complexes.

Industrie : En science des matériaux, le composé est étudié pour son potentiel dans la création de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité thermique et une résistance mécanique améliorées.

Mécanisme d'action

Le mécanisme d'action du Bis(prop-2-yn-1-amine)-diméthylsilylène dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. Par exemple, les dérivés de la propargylamine, un composé apparenté, sont connus pour inhiber la monoamine oxydase, une enzyme impliquée dans la dégradation des neurotransmetteurs . Cette inhibition peut conduire à une augmentation des niveaux de neurotransmetteurs, ce qui est bénéfique dans le traitement des maladies neurodégénératives.

Mécanisme D'action

The mechanism of action of 3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, derivatives of propargylamine, a related compound, are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below compares 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) with structurally related compounds:

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound Name | Molecular Weight | Solubility (LogP) | Melting Point (°C) | |

|---|---|---|---|---|

| 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) | ~250 g/mol* | 2.1 (estimated) | Not reported | |

| N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine | 243.2 g/mol | 3.5 | 85–87 | |

| N-(thiophen-2-ylmethyl)prop-2-yn-1-amine | 165.2 g/mol | 1.8 | Liquid at RT |

*Estimated based on structural analogs.

Activité Biologique

3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) features a silane backbone with two propargyl amine groups. Its molecular formula is , and it has a molecular weight of approximately 194.31 g/mol. The unique structure allows it to participate in various chemical reactions, making it a candidate for diverse biological applications.

Mechanisms of Biological Activity

The biological activity of 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) can be attributed to its ability to interact with biological macromolecules. The propargyl amine moieties can facilitate the formation of covalent bonds with amino acids in proteins, potentially altering their function. This reactivity is crucial for its application in drug design and development.

Potential Mechanisms Include:

- Covalent Modification : The compound may modify target proteins through nucleophilic attack on electrophilic sites, leading to altered protein activity.

- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on enzymes, the compound could inhibit their function, impacting metabolic pathways.

- Signal Transduction Modulation : Interaction with receptors or signaling proteins may influence cellular signaling pathways.

Research Findings

Recent studies have explored the biological effects of this compound across various models:

- Anticancer Activity : In vitro studies demonstrated that 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : Research indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially reducing oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with varying concentrations of 3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating effective bactericidal activity.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Model Used | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | MCF-7 and MDA-MB-231 | |

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus | |

| Neuroprotective | Reduction of oxidative stress | Neuronal cell cultures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.